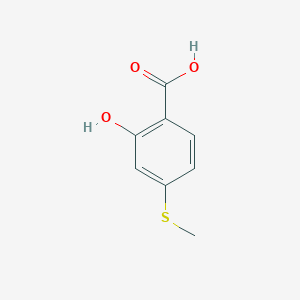

2-羟基-4-(甲硫基)苯甲酸

货号 B1356647

CAS 编号:

67127-67-7

分子量: 184.21 g/mol

InChI 键: DTLRWJMFYFRILZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-Hydroxy-4-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.22 .

Synthesis Analysis

There are several methods to synthesize 2-Hydroxy-4-(methylsulfanyl)benzoic acid. One approach involves using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-(methylsulfanyl)benzoic acid is 1S/C8H8O3S/c1-12-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) .科学研究应用

合成和化学性质

- 2-羟基-4-(甲硫基)苯甲酸已被用于合成各种化合物。例如,其类似物2-甲氧基-4-(甲硫基)苯甲酸被合成为制备强心药Sulmazole和Isomazole的中间体(D. Lomov, 2019)。

- 该化合物还参与了电化学还原研究,例如对2-羟基-5-[(4-磺基苯基)偶氮]苯甲酸的研究,展示了它在电化学中的相关性(Z. Mandić等,2004)。

生物活性和药物化学

- 在药物化学中,该化合物已成为代谢研究的一部分。例如,它被用于了解一种新型抗抑郁药物Lu AA21004的氧化代谢,表明其在药物代谢研究中的实用性(Mette G. Hvenegaard et al., 2012)。

- 研究开发新型药物化合物,如EP1受体拮抗剂,也已使用了该酸的衍生物(A. Naganawa et al., 2006)。

合成方法学

- 已经在各种研究中探讨了涉及2-羟基-4-(甲硫基)苯甲酸及其衍生物的合成方法学。例如,对2-羟基-4-甲基苯甲酸合成的研究突出了类似化合物的化学过程和结构鉴定(Che Qing-ming et al., 2006)。

材料科学应用

- 在材料科学中,该酸及其衍生物已被用于研究聚苯胺的掺杂,这种导电聚合物。这项研究有助于理解聚合物的电学性质及其潜在应用(C. A. Amarnath and S. Palaniappan, 2005)。

安全和危害

作用机制

- The primary target of 2-Hydroxy-4-(methylsulfanyl)benzoic acid (HMBA) is not well-documented in the literature. However, it is known to exhibit fungistatic properties and is widely used as a food preservative .

- HMBA is also conjugated to glycine in the liver, leading to its excretion as hippuric acid. As the sodium salt form (sodium benzoate), it is used in the treatment of urea cycle disorders by binding amino acids and promoting their excretion, thereby reducing ammonia levels .

- HMBA likely interacts with cellular components, although specific details remain elusive. Its antifungal activity has been observed, comparable to the standard drug voriconazole against Aspergillus niger .

Target of Action

Mode of Action

属性

IUPAC Name |

2-hydroxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRWJMFYFRILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541182 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

CAS RN |

67127-67-7 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

2-Methoxy-4-(methylthio)benzoic acid (1.002 g, 5.05 mmol) was dissolved in dichloromethane (18 mL). The solution was cooled to −65° C. in a dry ice/chloroform bath. A dichloromethane solution of boron tribromide (5.4 mL, 5.4 mmol) was then added slowly. After 3 hours, the reaction was quenched with water (5 mL) and 1 N HCl (10 mL). After stirring for 10 minutes, the reaction was extracted with dichloromethane (100 mL). The organic layer was washed with 1 N HCl (10 mL) and then dried over magnesium sulfate, filtered, and concentrated to give the pure product as a pale yellow solid (866 mg, 4.70 mmol, 93%).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)